The synthesis of 1-(4-ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide typically involves multi-step reactions that may include the following processes:
Technical parameters such as temperature, reaction time, solvent choice (e.g., ethanol for ethoxy group introduction), and catalysts (if any) are critical for optimizing yield and purity.
The molecular structure of 1-(4-ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide can be described in detail using various analytical techniques:
COc1ccc(C2(O)CN(c3cccc(C)c3)C3=[N+]2CCCS3)c(F)c1.[Br-]
, indicating the arrangement of atoms and bonds.
The presence of functional groups such as the hydroxyl group contributes to hydrogen bonding capabilities which may influence solubility and reactivity.
The chemical reactivity of 1-(4-ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide can involve several types of reactions:
These reactions are influenced by factors such as pH levels and solvent polarity.
Further studies involving molecular docking simulations could elucidate specific targets and binding affinities.
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 453.4 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Solubility | Depends on solvent |
These properties are crucial for understanding solubility profiles which affect bioavailability in pharmaceutical applications.
The potential applications of 1-(4-ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide may include:
Research into its efficacy against specific diseases or conditions could lead to novel therapeutic agents.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2